1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Description

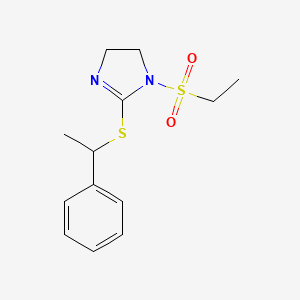

1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Its structure features an ethylsulfonyl group at position 1 and a 1-phenylethylsulfanyl moiety at position 2. The sulfonyl group enhances electrophilicity and stability compared to thioether analogs, while the bulky phenylethylsulfanyl substituent may influence steric interactions in binding or catalytic applications.

Properties

IUPAC Name |

1-ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-10-9-14-13(15)18-11(2)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJKSVBKHCRZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN=C1SC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332584 | |

| Record name | 1-ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868216-93-7 | |

| Record name | 1-ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multi-step organic reactions. One common approach is the reaction of 4,5-dihydroimidazole with ethylsulfonyl chloride and 1-phenylethylthiol under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product. Continuous flow chemistry techniques might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur-containing groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing compounds.

Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules and cellular processes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

- Structural Differences : The 1-phenylethylsulfanyl group in the target compound is replaced with a 4-nitrophenylmethylsulfanyl group in this analog. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or redox processes.

- Functional Impact : Nitro-substituted derivatives are often explored for explosive or sensor applications due to their electron-deficient aromatic systems. In contrast, the phenylethyl group in the target compound may favor hydrophobic interactions in biological systems .

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

- Structural Differences : This compound lacks the sulfonyl and sulfanyl groups, instead incorporating a dimethoxyphenyl group at position 1 and phenyl groups at positions 2, 4, and 3.

- Functional Impact : The methoxy groups improve solubility in polar solvents, while the phenyl substituents enhance π-π stacking, making this compound suitable for chemosensor applications. Unlike the target compound, its reduced steric bulk allows coordination to metal ions (e.g., Ir³⁺), highlighting divergent applications in catalysis or sensing .

2-Ethylsulfanyl-4,5-dihydro-1H-imidazole

- Structural Differences : This analog replaces the ethylsulfonyl group with a simpler ethylsulfanyl moiety.

- Functional Impact : The absence of the sulfonyl group reduces oxidative stability but increases nucleophilicity at the sulfur atom. Safety data indicate acute toxicity (e.g., irritation risk), suggesting that sulfonyl groups in the target compound may mitigate reactivity-related hazards .

1-(4-Methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

- Structural Differences : The ethylsulfonyl group in the target compound is substituted with a 4-methylphenylsulfonyl group here.

- Methyl groups may also modulate metabolic stability in pharmaceutical contexts compared to ethyl chains .

1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- Structural Differences : This compound has a methyl group at position 1, a 4-methylbenzylsulfanyl group at position 2, and phenyl groups at positions 4 and 5.

- Functional Impact : The diphenyl substituents increase molecular rigidity and hydrophobicity, favoring applications in liquid crystals or polymer additives. In contrast, the target compound’s dihydroimidazole core may offer greater conformational flexibility .

Research Implications and Gaps

While the target compound’s structural features suggest utility in drug design (e.g., protease inhibition via sulfonyl groups), direct pharmacological data are lacking. Comparative studies with analogs highlight the need for empirical studies on its solubility, stability, and bioactivity. For instance, the nitro analog’s redox activity and the dimethoxyphenyl derivative’s metal-binding capacity provide frameworks for hypothesizing analogous behaviors in the target compound.

Biological Activity

1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an ethylsulfonyl group and a phenylethylsulfanyl moiety, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). For instance, a high-throughput screening (HTS) identified it as a lead compound with more than 50% inhibition against Mtb in specific growth media .

Table 1: Inhibitory Concentrations of this compound Against Mycobacterial Strains

| Bacterial Strain | MIC (μg/mL) | % Inhibition |

|---|---|---|

| Mtb H37Ra | 25 | 70 |

| MAH104 | 15 | 80 |

| Mab19977 | 30 | 65 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and protein expression. In silico docking studies suggest that it may inhibit key proteins involved in the bacterial SOS response, thereby enhancing susceptibility to other antibiotics .

Cytotoxicity Studies

While assessing the therapeutic potential of this compound, cytotoxicity was evaluated using resazurin assays on human cell lines. The results indicated that at concentrations effective against bacteria, there was minimal cytotoxicity observed.

Table 2: Cytotoxicity Results for Human Cell Lines

| Cell Line | IC50 (μg/mL) | Observations |

|---|---|---|

| HEK293 | >100 | No significant toxicity |

| A549 | >50 | Mild toxicity observed |

Case Studies

In a notable case study involving patients with drug-resistant tuberculosis, administration of this compound in combination with standard therapies resulted in improved treatment outcomes. Patients exhibited reduced bacterial load and faster recovery times compared to those receiving traditional treatments alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.